Methyl 2-[benzoyl(methyl)amino]benzoate
Description
Methyl 2-[benzoyl(methyl)amino]benzoate is a benzoate ester derivative featuring a benzoyl-substituted methylamino group at the 2-position of the benzene ring.
Properties
CAS No. |
75541-61-6 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 2-[benzoyl(methyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-17(15(18)12-8-4-3-5-9-12)14-11-7-6-10-13(14)16(19)20-2/h3-11H,1-2H3 |
InChI Key |
CJKVJNSAPXRDCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[benzoyl(methyl)amino]benzoate can be synthesized through several methods. One common synthetic route involves the reaction between methyl benzoate and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -117°C . Another method includes the reaction between the corresponding 2-substituted benzoic acid and thionyl chloride in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction temperature and time, are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzoyl(methyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl or methylamino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[benzoyl(methyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The exact mechanism of action of Methyl 2-[benzoyl(methyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin . These interactions can lead to various physiological effects, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents attached to the amino group or the ester moiety, leading to distinct physicochemical and functional properties:
Key Observations :
- Electronic Effects : The benzoyl group in the target compound enhances electron-withdrawing properties compared to the naphthyl group in or the ethoxycarbonyl group in . This may influence reactivity in electrophilic substitution reactions.
- Solubility : The sulfonyl group in increases polarity and aqueous solubility compared to the hydrophobic benzoyl or naphthyl groups.
Physicochemical Properties
- Melting/Boiling Points: Methyl 2-[(ethoxycarbonyl)amino]benzoate has a boiling point of 291.1°C, while the naphthyl derivative likely has a higher melting point due to increased molecular symmetry and packing efficiency.
- Stability : Sulfonyl and carbamate groups () may confer resistance to hydrolysis compared to benzamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
